6-Chloro-1H-indazole
Overview
Description
6-Chloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules.
Mechanism of Action
Target of Action
6-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively . Another significant target is cyclo-oxygenase-2 (COX-2) , an enzyme involved in inflammation and pain .
Mode of Action
The compound’s interaction with its targets leads to their inhibition, regulation, and/or modulation . For instance, as a COX-2 inhibitor, it can reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the context of its anti-inflammatory activity, it inhibits the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in the inflammatory response, and their reduction leads to a decrease in inflammation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting the production of key inflammatory mediators, it can effectively reduce inflammation and associated symptoms . Additionally, it may also have potential anticancer effects through its interaction with CHK1, CHK2, and SGK kinases .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound exhibits anti-inflammatory properties . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, thereby affecting cellular processes such as growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and p53 . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . Additionally, this compound can inhibit PI3K by binding to its catalytic subunit, thereby blocking downstream signaling pathways involved in cell growth and survival . These interactions result in the modulation of various cellular processes and contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are particularly relevant in the context of cancer research, where this compound has shown promise as a potential therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways . At higher doses, this compound can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dose management in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are critical for its pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine under acidic conditions can yield this compound . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of 2-chlorobenzonitrile with hydrazine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of hydrogenated indazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-Chloro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1H-Indazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
6-Fluoro-1H-Indazole: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 6-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for various applications. This substitution also influences its biological activity, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
6-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZQHUVRBPILAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329119 | |
Record name | 6-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-25-9 | |
Record name | 698-25-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?
A1: Research indicates that this compound exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that this compound, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.
Q2: How does the structure of this compound relate to its activity as an LPO inhibitor?
A2: While the provided research [] doesn't delve into the specific structure-activity relationship of this compound and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including this compound, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.
Q3: Has this compound been explored in the context of cancer research?
A3: While this compound itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of this compound, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of this compound as a scaffold for developing novel anticancer agents.
Q4: Are there efficient synthesis methods available for this compound?
A4: While a specific synthesis route for this compound isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of this compound by employing appropriate starting materials and reaction conditions.
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